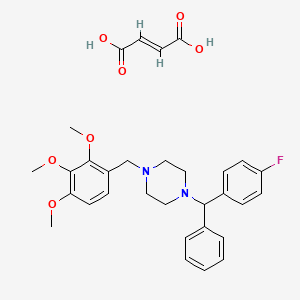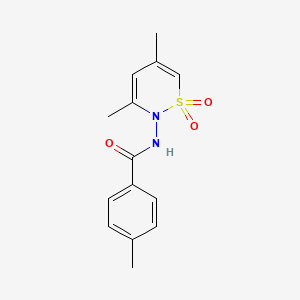
N-(3,5-Dimethyl-1,1-dioxothiazin-2-yl)-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-Dimethyl-1,1-dioxothiazin-2-yl)-4-methylbenzamide is a synthetic organic compound that belongs to the class of thiazine derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-Dimethyl-1,1-dioxothiazin-2-yl)-4-methylbenzamide typically involves the reaction of 3,5-dimethyl-1,1-dioxothiazin-2-amine with 4-methylbenzoyl chloride under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and purity. This could involve the use of more efficient catalysts, solvents, and reaction conditions. The process may also include steps for purification, such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-(3,5-Dimethyl-1,1-dioxothiazin-2-yl)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of N-(3,5-Dimethyl-1,1-dioxothiazin-2-yl)-4-methylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed study and experimental validation.
類似化合物との比較
Similar Compounds
- N-(3,5-Dimethyl-1,1-dioxothiazin-2-yl)-4-chlorobenzamide
- N-(3,5-Dimethyl-1,1-dioxothiazin-2-yl)-4-nitrobenzamide
- N-(3,5-Dimethyl-1,1-dioxothiazin-2-yl)-4-methoxybenzamide
Uniqueness
N-(3,5-Dimethyl-1,1-dioxothiazin-2-yl)-4-methylbenzamide is unique due to its specific substitution pattern and the presence of both thiazine and benzamide moieties. This unique structure may confer distinct chemical and biological properties compared to similar compounds.
特性
CAS番号 |
106710-51-4 |
|---|---|
分子式 |
C14H16N2O3S |
分子量 |
292.36 g/mol |
IUPAC名 |
N-(3,5-dimethyl-1,1-dioxothiazin-2-yl)-4-methylbenzamide |
InChI |
InChI=1S/C14H16N2O3S/c1-10-4-6-13(7-5-10)14(17)15-16-12(3)8-11(2)9-20(16,18)19/h4-9H,1-3H3,(H,15,17) |
InChIキー |
ZOCPMHBTUPXCGX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(=O)NN2C(=CC(=CS2(=O)=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



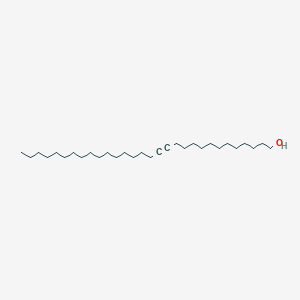

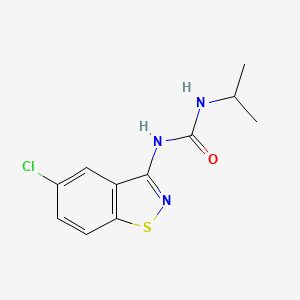
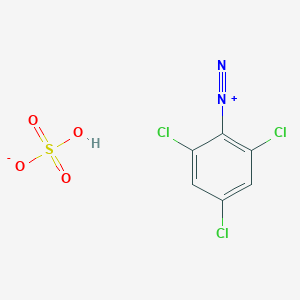
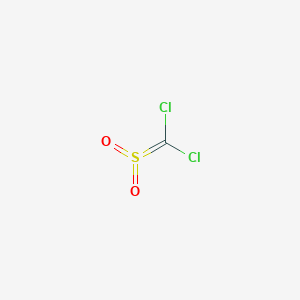
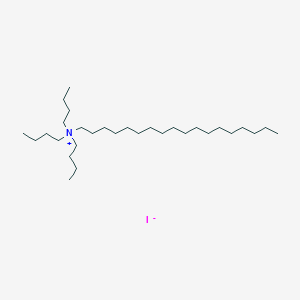

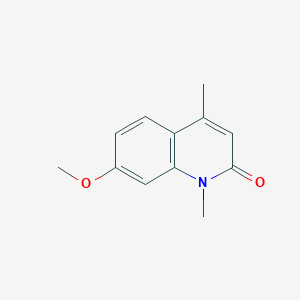
![N-[3,5-Bis(trimethylgermyl)cyclohexyl]-N-phenylaniline](/img/structure/B14326835.png)
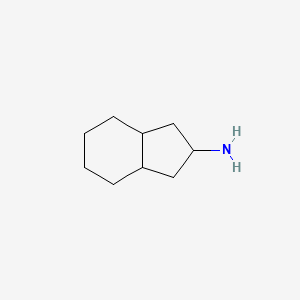
![1,3,3a,4,9,9a-Hexahydro-4,9-ethanonaphtho[2,3-c]furan-1,3-diol](/img/structure/B14326843.png)
![2-(Prop-2-en-1-yl)-4-(2-{4-[(prop-2-en-1-yl)oxy]phenyl}propan-2-yl)phenol](/img/structure/B14326861.png)
